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Compound of Interest

Compound Name: 5-Hydroxy-2-methylbenzaldehyde

Cat. No.: B1195015 Get Quote

Introduction

5-Hydroxy-2-methylbenzaldehyde (C₈H₈O₂) is an aromatic organic compound of interest in

various fields of chemical synthesis, including the development of novel pharmaceuticals and

functional materials. Its molecular structure, featuring a hydroxyl, a methyl, and an aldehyde

group on a benzene ring, gives rise to a distinct spectroscopic signature. This technical guide

provides a comprehensive overview of the mass spectrometry, infrared (IR), and nuclear

magnetic resonance (NMR) spectroscopic data for 5-Hydroxy-2-methylbenzaldehyde.

Detailed experimental protocols for acquiring this data are also presented to aid researchers in

their analytical workflows.

Molecular and Physical Properties
Property Value Reference

Molecular Formula C₈H₈O₂ --INVALID-LINK--

Molecular Weight 136.15 g/mol --INVALID-LINK--

IUPAC Name
5-hydroxy-2-

methylbenzaldehyde
--INVALID-LINK--

CAS Number 23942-00-9 --INVALID-LINK--

Mass Spectrometry Data
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Mass spectrometry of 5-Hydroxy-2-methylbenzaldehyde is typically performed using Electron

Ionization (EI), which results in the formation of a molecular ion and characteristic fragment

ions.

Electron Ionization (EI) Mass Spectrometry
The EI mass spectrum provides key information for structural confirmation. The molecular ion

peak confirms the molecular weight, and the fragmentation pattern serves as a molecular

fingerprint.

Data Type m/z Value Interpretation Source

Molecular Ion [M]⁺ 136

Corresponds to the

molecular weight of

the compound.

--INVALID-LINK--[1]

Fragment Ion 135

Loss of a hydrogen

atom [M-H]⁺, likely the

aldehydic proton.

--INVALID-LINK--[1]

Fragment Ion 107

Loss of the formyl

group (-CHO) [M-

CHO]⁺.

--INVALID-LINK--[1]

Predicted Mass Adducts
For soft ionization techniques like Electrospray Ionization (ESI), the following adducts are

predicted.

Adduct Type Predicted m/z Source

[M+H]⁺ 137.05971 --INVALID-LINK--[2]

[M+Na]⁺ 159.04165 --INVALID-LINK--[2]

[M-H]⁻ 135.04515 --INVALID-LINK--[2]

Infrared (IR) Spectroscopy Data
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While a complete experimental IR spectrum with peak assignments for 5-Hydroxy-2-
methylbenzaldehyde is not readily available in public databases, the expected absorption

bands can be predicted based on its functional groups. These characteristic vibrations are key

identifiers in an IR spectrum.

Functional Group
Expected
Wavenumber
(cm⁻¹)

Vibration Mode Intensity

Phenolic O-H 3200 - 3600 Stretching (broad) Medium-Strong

Aromatic C-H 3000 - 3100 Stretching Medium-Weak

Aliphatic C-H (Methyl) 2850 - 2960 Stretching Medium-Weak

Aldehyde C-H
2700 - 2750 & 2800 -

2850

Stretching (Fermi

Doublet)
Weak

Aldehyde C=O 1680 - 1710 Stretching Strong

Aromatic C=C 1500 - 1600 Ring Stretching Medium

Phenolic C-O 1200 - 1260 Stretching Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Experimental NMR data for 5-Hydroxy-2-methylbenzaldehyde is not currently published in

major spectral databases. Therefore, the following tables present predicted ¹H and ¹³C NMR

data. These predictions are derived from established substituent effects on the benzene ring

and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400
MHz)
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Signal Assignment
(Proton)

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CHO 9.8 - 10.0 Singlet (s) N/A

-OH 5.0 - 6.0 Broad Singlet (br s) N/A

H-6 ~7.35 Doublet (d) J ≈ 8.0

H-4 ~7.05
Doublet of Doublets

(dd)
J ≈ 8.0, 2.5

H-3 ~6.95 Doublet (d) J ≈ 2.5

-CH₃ ~2.50 Singlet (s) N/A

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 101
MHz)

Signal Assignment (Carbon) Predicted Chemical Shift (δ, ppm)

C=O (C-7) ~192

C-OH (C-5) ~158

C-CH₃ (C-2) ~138

C-CHO (C-1) ~133

C-H (C-6) ~130

C-H (C-4) ~122

C-H (C-3) ~118

-CH₃ ~19

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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Protocol for Nuclear Magnetic Resonance (NMR)
Spectroscopy
This protocol is suitable for acquiring high-resolution ¹H and ¹³C NMR spectra of 5-Hydroxy-2-
methylbenzaldehyde.

Sample Preparation:

Accurately weigh approximately 15-20 mg of solid 5-Hydroxy-2-methylbenzaldehyde.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated

chloroform, CDCl₃) in a clean, dry vial.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is sufficient

for the spectrometer's detector coil.

Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp,

symmetrical peaks.

Set appropriate acquisition parameters for ¹H NMR (e.g., pulse angle: 30-45°, acquisition

time: 2-4 seconds, relaxation delay: 1-2 seconds).

Acquire the Free Induction Decay (FID) signal.

For ¹³C NMR, use a proton-decoupled pulse sequence with parameters adjusted for the

lower sensitivity and wider chemical shift range of carbon (e.g., longer acquisition time and

more scans).

Data Processing:
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Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Analyze peak multiplicities (singlet, doublet, etc.) and measure coupling constants (J) in

Hertz (Hz).

Protocol for Attenuated Total Reflectance Fourier-
Transform Infrared (ATR-FTIR) Spectroscopy
This method is ideal for obtaining the IR spectrum of a solid powder with minimal sample

preparation.

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it gently with a soft

tissue soaked in a volatile solvent like isopropanol or ethanol and allow it to dry

completely.

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove interferences from the atmosphere (e.g.,

CO₂ and H₂O) and the instrument itself.

Sample Analysis:

Place a small amount (a few milligrams) of the solid 5-Hydroxy-2-methylbenzaldehyde
powder directly onto the center of the ATR crystal.

Lower the press arm and apply consistent pressure to ensure firm and uniform contact

between the sample and the crystal surface.

Initiate the scan to collect the sample's interferogram.

Data Processing:
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The instrument's software will perform a Fourier transform on the interferogram to

generate the infrared spectrum.

The spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify the wavenumbers of major absorption bands and correlate them with the

characteristic vibrations of the compound's functional groups.

Protocol for Electron Ionization Mass Spectrometry (EI-
MS)
This protocol describes a typical procedure for analyzing a volatile solid compound using Gas

Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Sample Preparation:

Prepare a dilute solution of 5-Hydroxy-2-methylbenzaldehyde (e.g., ~1 mg/mL) in a

high-purity volatile solvent such as dichloromethane or ethyl acetate.

Instrument Setup:

The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to

ensure only the pure compound enters the ion source at a given time.

Set the GC parameters (e.g., column type, temperature program) to achieve good

separation of the analyte from any impurities or the solvent.

The ion source is maintained under a high vacuum. A filament is heated to emit electrons,

which are accelerated to a standard energy of 70 eV.

Ionization and Analysis:

As the analyte elutes from the GC column, it enters the ion source in the gas phase.

The high-energy electrons bombard the gaseous molecules, causing the ejection of an

electron to form a positively charged molecular ion (M⁺).
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Excess energy from the collision leads to the fragmentation of the molecular ion into

smaller, stable, charged fragments.

The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer

(e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Interpretation:

A detector records the abundance of ions at each m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to confirm the molecular weight.

Analyze the fragmentation pattern and compare it to spectral libraries (e.g., NIST) to

confirm the compound's identity.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 5-Hydroxy-2-methylbenzaldehyde.
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Workflow for Spectroscopic Characterization of 5-Hydroxy-2-methylbenzaldehyde

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structure Confirmation

Solid Sample:
5-Hydroxy-2-methylbenzaldehyde

Dissolve in CDCl₃
(+ TMS) Use Solid Powder Dissolve in Volatile Solvent

NMR Spectroscopy
(¹H & ¹³C) ATR-FTIR Spectroscopy GC-EI-MS

Assign Chemical Shifts (δ)
Multiplicities, Coupling (J)

Identify Functional Group
Vibrations (cm⁻¹)

Determine Molecular Ion [M]⁺
& Fragmentation Pattern (m/z)

Confirm Molecular Structure

Click to download full resolution via product page

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxy-2-
methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195015#5-hydroxy-2-methylbenzaldehyde-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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